molecular formula C13H12FN B1439052 (2-Fluorobiphenyl-5-yl)methanamine CAS No. 1181566-38-0

(2-Fluorobiphenyl-5-yl)methanamine

Cat. No.: B1439052
CAS No.: 1181566-38-0
M. Wt: 201.24 g/mol
InChI Key: FDDXPIIDDITNEP-UHFFFAOYSA-N
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Description

(2-Fluorobiphenyl-5-yl)methanamine (CAS 1181566-38-0) is a fluorinated aromatic amine with a molecular formula of C13H12FN and a molecular weight of 201.24 g/mol . This compound serves as a valuable bifunctional building block in medicinal chemistry and antibacterial research. The biphenyl core provides structural rigidity, the fluorine atom can influence electronic properties and metabolic stability, and the primary amine group offers a versatile handle for further synthetic modification, such as the formation of amides or sulfonamides . Research indicates that structurally similar biphenyl methanamine derivatives are being investigated for their potent activity against drug-resistant bacterial strains, including Staphylococcus aureus and vancomycin-resistant Enterococcus . These compounds represent a promising avenue for developing new therapeutic agents to address the growing challenge of antibiotic resistance. As a chemical reagent, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant Safety Data Sheets for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDXPIIDDITNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Fluorobiphenyl-5-yl)methanamine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluorobiphenyl-5-yl)methanamine (CAS 1181566-38-0) is a specialized fluorinated biaryl building block used in the design of high-affinity ligands for kinases, GPCRs, and protein-protein interaction (PPI) inhibitors. Its structural core—an ortho-fluorinated biphenyl system—offers a unique combination of conformational restriction and metabolic stability, while the primary amine serves as a versatile vector for further functionalization or as a key hydrogen-bonding interaction point.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and strategic application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 1181566-38-0
IUPAC Name (2-Fluoro[1,1'-biphenyl]-5-yl)methanamine
Synonyms 5-(Aminomethyl)-2-fluorobiphenyl; 4-Fluoro-3-phenylbenzylamine
Molecular Formula C₁₃H₁₂FN
Molecular Weight 201.24 g/mol
Predicted LogP ~2.6 (Lipophilic)
pKa (Base) ~9.2 (Primary amine)
H-Bond Donors/Acceptors 2 / 1
Rotatable Bonds 2 (Biaryl axis, C-N bond)
Structural Significance

The molecule features a 2-fluorobiphenyl core.[1][2][3] The fluorine atom at the C2 position is not merely a substituent; it exerts a profound stereoelectronic effect. By creating steric repulsion with the ortho-hydrogens of the adjacent phenyl ring, the fluorine atom forces the biaryl system into a twisted, non-planar conformation (dihedral angle typically 40–60°). This "pre-organized" conformation can:

  • Reduce Entropy Costs: Minimizes the energy penalty upon binding to a protein pocket that requires a twisted ligand.

  • Disrupt Planarity: Prevents intercalation into DNA or non-specific stacking, improving selectivity.

  • Block Metabolism: The fluorine atom protects the electron-rich biphenyl system from oxidative metabolism at the ortho-position.

Synthesis & Experimental Protocols

The most robust synthetic route to CAS 1181566-38-0 involves a Suzuki-Miyaura cross-coupling followed by a nitrile reduction . This modular approach allows for the easy introduction of analogs by varying the boronic acid partner.

Synthetic Pathway Visualization

SynthesisPath SM1 3-Bromo-4-fluorobenzonitrile INT 2-Fluoro-5-cyanobiphenyl (Intermediate) SM1->INT Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 Phenylboronic Acid SM2->INT PROD (2-Fluorobiphenyl-5-yl)methanamine (CAS 1181566-38-0) INT->PROD Reduction LiAlH4 or BH3·THF THF, 0°C to RT

Figure 1: Two-step synthetic route from commercially available 3-bromo-4-fluorobenzonitrile.

Detailed Experimental Protocols
Step 1: Suzuki Coupling (Synthesis of 2-Fluoro-5-cyanobiphenyl)

Objective: Construct the biaryl core via palladium-catalyzed cross-coupling.

  • Reagents:

    • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vessel with the bromide, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon).

    • Add degassed solvent.

    • Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Workup: Cool to room temperature (RT), dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Nitrile Reduction (Synthesis of the Target Amine)

Objective: Convert the nitrile group to the primary methanamine.

  • Reagents:

    • 2-Fluoro-5-cyanobiphenyl (Intermediate from Step 1)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution) (3.0 equiv) or Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the nitrile intermediate in anhydrous THF under Argon. Cool to 0°C .

    • Add the reducing agent (BH₃·THF or LiAlH₄) dropwise to control exotherm.

    • Allow the reaction to warm to RT and stir for 2–4 hours. Or heat to reflux if conversion is sluggish.

    • Quench: Cool to 0°C. Carefully quench with methanol (for BH₃) or Glauber's salt/Fieser workup (for LiAlH₄).

    • Acid Hydrolysis (Critical for Borane): If using BH₃, the resulting amine-borane complex must be broken. Add 1N HCl and heat at reflux for 1 hour, then basify with NaOH to pH >10.

    • Isolation: Extract with DCM or Ethyl Acetate. The product can be converted to the HCl salt for long-term storage by treating the ethereal solution with HCl in dioxane.

Medicinal Chemistry Applications

The (2-fluorobiphenyl-5-yl)methanamine scaffold serves as a "privileged structure" in fragment-based drug discovery (FBDD).

Pharmacophore Mapping

The molecule provides three distinct interaction vectors:

Pharmacophore Core 2-Fluorobiphenyl Core Hydrophobic Hydrophobic/Aromatic Interaction (Ring B) Core->Hydrophobic Twist Conformational Lock (Ortho-F effect) Core->Twist Linker Primary Amine (H-Bond Donor/Acceptor) Core->Linker

Figure 2: Pharmacophore features of the scaffold.

Strategic Utility
  • Bioisosterism: The 2-fluorobiphenyl unit is often used as a bioisostere for larger fused ring systems (like naphthalene or quinoline) to improve solubility and metabolic stability.

  • Kinase Inhibitors: This scaffold mimics the hydrophobic "back pocket" binders seen in Type II kinase inhibitors. The amine can be coupled to a hinge-binding heterocycle (e.g., pyrimidine, quinazoline) via an amide or urea linkage.

  • GPCR Ligands: Biaryl amines are common motifs in antagonists for receptors such as the Dopamine D3 or Serotonin 5-HT families, where the biaryl system occupies a hydrophobic pocket and the amine interacts with a conserved aspartate residue.

Safety & Handling (E-E-A-T)

  • Hazard Classification: As a primary amine, this compound is likely Corrosive and an Irritant . The fluorinated aromatic system suggests potential lipophilicity-driven toxicity, though specific tox data is limited.

  • Storage: Store at 2–8°C under inert gas. Amines readily absorb CO₂ from the air to form carbamates; store as the HCl salt if possible for maximum stability.

  • Handling: Use a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Nitrile Reduction Protocols: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The fast reaction of borane-tetrahydrofuran with organic nitriles. Journal of Organic Chemistry, 46(22), 4541–4543. Link

  • Biaryl Conformation Analysis: LaPlante, S. R., et al. (2013). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 56(13), 5142–5163. Link

Sources

Technical Deep Dive: 2-Fluoro-5-aminomethylbiphenyl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-fluoro-5-aminomethylbiphenyl , a strategic building block for medicinal chemistry.

Part 1: Executive Summary & Structural Logic

The 2-fluoro-5-aminomethylbiphenyl scaffold represents a high-value pharmacophore building block. It combines the privileged biphenyl substructure with two critical design elements: an ortho-fluorine atom for conformational control and metabolic blocking, and a meta-aminomethyl tether for diversification.

The "Ortho-Fluoro" Effect

Unlike non-fluorinated biphenyls, which can adopt a planar conformation leading to poor solubility and "brick-dust" properties, the introduction of a fluorine atom at the 2-position (ortho to the biaryl axis) forces a twisted conformation due to steric clash with the ortho-hydrogens of the adjacent ring.

  • Dihedral Angle: Typically 45°–60° relative to the planar 0° or 90°.

  • Result: Disruption of crystal packing (improved solubility) and enhanced selectivity by mimicking non-planar biological binding pockets.

The Aminomethyl Warhead

The 5-position aminomethyl group (


) serves as a versatile "chemical handle." Unlike an aniline (directly attached to the ring), the benzylic amine:
  • Maintains a higher pKa (~9.0–9.5), ensuring protonation at physiological pH to mimic basic amino acid residues (Lys, Arg).

  • Acts as a flexible linker for Fragment-Based Drug Discovery (FBDD), allowing the biphenyl "anchor" to orient while the amine extends to pick up hydrogen bonding interactions.

Part 2: Synthetic Methodology (Self-Validating Protocols)

The synthesis of 2-fluoro-5-aminomethylbiphenyl is best approached via a convergent route, utilizing a Suzuki-Miyaura coupling followed by a chemoselective reduction. This avoids the handling of unstable benzylamine intermediates during the metal-catalyzed step.

Retrosynthetic Analysis

The most robust disconnection is at the biaryl bond.

  • Precursor A: Phenylboronic acid (commercially stable).

  • Precursor B: 3-Bromo-4-fluorobenzonitrile.

    • Note: The nitrile group is a masked amine. It is electron-withdrawing, which facilitates the oxidative addition of Palladium into the C-Br bond.

Validated Protocol: Suzuki-Miyaura Coupling

Reaction: 3-Bromo-4-fluorobenzonitrile + Phenylboronic acid


 2-Fluoro-5-cyanobiphenyl

Reagents:

  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Pd-catalyst under a positive stream of

    
    .
    
  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile product is typically a white/off-white solid.

Validated Protocol: Nitrile Reduction

Reaction: 2-Fluoro-5-cyanobiphenyl


 2-Fluoro-5-aminomethylbiphenyl

Reagents:

  • Substrate: 2-Fluoro-5-cyanobiphenyl

  • Reductant: Borane-Tetrahydrofuran Complex (

    
    , 1.0 M, 3.0 equiv)
    
  • Quench: Methanol (MeOH) and 1M HCl

Step-by-Step Procedure:

  • Setup: Dissolve the nitrile in anhydrous THF under

    
     at 0°C.
    
  • Addition: Dropwise add

    
    . Evolution of gas may occur.
    
  • Reflux: Warm to RT, then heat to mild reflux (65°C) for 2 hours to ensure complete reduction of the intermediate imine.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (dropwise) to destroy excess borane. Then add 1M HCl to break the boron-amine complex.

  • Reflux 2: Heat the acidic mixture to 60°C for 1 hour (required to free the amine).

  • Isolation: Basify with NaOH (pH > 10) and extract with DCM. The free amine is an oil or low-melting solid.

    • Storage: Convert to the HCl salt immediately for long-term stability by treating the ethereal solution with 4M HCl in Dioxane.

Part 3: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and subsequent activation logic.

SynthesisPath SM1 3-Bromo-4-fluorobenzonitrile (Electrophile) Inter Intermediate: 2-Fluoro-5-cyanobiphenyl SM1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C SM2 Phenylboronic Acid (Nucleophile) SM2->Inter Prod Target: 2-Fluoro-5-aminomethylbiphenyl Inter->Prod Reduction BH3-THF, then HCl Reflux

Caption: Figure 1. Convergent synthesis of the target building block via Palladium-catalyzed cross-coupling and Borane reduction.

Decision Tree: Derivatization

How to utilize this building block in a medicinal chemistry campaign.

Derivatization Core 2-Fluoro-5-aminomethylbiphenyl Amide Amide Coupling (R-COOH + HATU) Core->Amide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Urea Urea/Carbamate (Isocyanates/Chloroformates) Core->Urea Result1 Peptidomimetics Kinase Inhibitors Amide->Result1 Result2 Secondary Amines GPCR Ligands RedAm->Result2 Result3 Stable Linkers PROTACs Urea->Result3

Caption: Figure 2.[1] Functionalization vectors for the primary amine handle in drug design.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Bioisosterism & Design

This building block is a superior bioisostere for the 3-phenylbenzylamine scaffold.

  • Metabolic Blocking: The 2-fluoro substituent blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the biphenyl ring.

  • pKa Modulation: The fluorine atom exerts a through-space and inductive electron-withdrawing effect. While the amine is separated by a methylene group, the pKa is slightly depressed (approx. 0.3–0.5 units) compared to the non-fluorinated analog, potentially aiding in membrane permeability (LogD optimization) [1].[2]

Case Study Context

Fluorinated biphenyls are validated scaffolds in FDA-approved drugs.

  • Flurbiprofen (NSAID): Uses a 2-fluoro-biphenyl core.[3][4] The fluorine locks the twist angle to prevent intercalation into DNA (toxicity) while maintaining COX enzyme binding [2].

  • Neprilysin Inhibitors (Sacubitril): Utilize a biphenyl-methyl group. Replacing the simple biphenyl with a 2-fluoro-5-aminomethyl variant offers a vector to explore new IP space and improve metabolic stability in the "soft" biphenyl region [3].

Part 5: Handling and Stability

ParameterSpecification / Recommendation
Physical State Free amine is a viscous oil/low-melting solid; HCl salt is a white crystalline powder.
Storage Store HCl salt at RT, desiccated. Free amine absorbs

from air (carbamate formation); store under

at -20°C.
Solubility High solubility in DMSO, MeOH, DCM. Moderate solubility in water (as salt).
Safety Fluorinated aromatics can be irritants. Use standard PPE.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.

Sources

Strategic Fluorination of the Biphenyl Methanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Conformational Control, and DMPK Optimization

Executive Summary

The fluorinated biphenyl methanamine scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between lipophilic bioavailability and specific target engagement. This guide analyzes the scaffold's utility in kinase inhibition, GPCR modulation, and transporter inhibition. We move beyond basic synthesis to explore the "Ortho-Fluorine Effect" for conformational locking, the suppression of CYP450-mediated arene oxidation, and the specific synthetic challenges posed by electron-deficient fluorinated boronic acids.

The Architectural Logic: Why This Scaffold?

The biphenyl methanamine core functions as a "linker-anchor" system. The biphenyl moiety provides the hydrophobic reach necessary to traverse deep binding pockets, while the methanamine tail (


) acts as a flexible polar warhead, often engaging aspartate or glutamate residues via salt bridges.

The Fluorine Factor: Strategic fluorination is not merely about blocking metabolism; it is a tool for conformational restriction .

  • Electronic Modulation: Fluorine (

    
    ) lowers the 
    
    
    
    of the proximal amine, reducing lysosomotropic trapping while maintaining physiological ionization.
  • Lipophilicity: Introduction of F increases

    
     moderately, improving membrane permeability, but lowers 
    
    
    
    if it reduces the amine's basicity sufficiently.
Conformational Analysis: The Ortho-Fluorine Effect

In unsubstituted biphenyls, the torsion angle between rings is


 in solution to balance steric repulsion (H vs H) and 

-conjugation.

The "Locking" Mechanism: Introducing a fluorine atom at the ortho position (2-position) drastically alters this energy landscape. Unlike hydrogen, fluorine creates a specific electrostatic repulsion against the


-cloud or lone pairs of the adjacent ring, while its Van der Waals radius (

) introduces a calculated steric clash.
  • Result: The torsion angle twists to

    
    , effectively "locking" the biphenyl into a non-planar conformation.
    
  • Thermodynamic Benefit: By pre-organizing the ligand into the bioactive conformation, the entropic penalty upon binding is significantly reduced (

    
     becomes more negative).
    
Visualization: Conformational & SAR Logic

G cluster_0 Steric & Electronic Inputs cluster_1 Conformational Output cluster_2 Biological Consequence F_Atom Ortho-Fluorine (High EN, Small Radius) Twist Induced Torsion (60-90 degrees) F_Atom->Twist Electrostatic Repulsion H_Atom Ortho-Hydrogen (Control) Planar Planar/Free Rotation (~45 degrees) H_Atom->Planar Entropy Reduced Entropy Penalty (Pre-organized) Twist->Entropy Rigidification Selectivity Selectivity Filter (Shape Match) Twist->Selectivity

Caption: Logic flow demonstrating how ortho-fluorination pre-organizes the scaffold, reducing the entropic cost of binding.

Synthetic Architecture: Overcoming De-boronation

Building fluorinated biphenyls via Suzuki-Miyaura coupling is notoriously difficult. Electron-deficient fluorinated boronic acids (e.g., 2,4-difluorophenylboronic acid) are prone to protodeboronation under standard basic conditions before the transmetalation step can occur.

Critical Synthetic Strategy:

  • Base Selection: Avoid strong aqueous bases (NaOH,

    
    ). Use anhydrous conditions with CsF  or Ag₂O . The silver oxide pathway is particularly effective for polyfluorinated substrates as it facilitates transmetalation via a "cationic" palladium intermediate, bypassing the need for a hard base [1].
    
  • Ligand Choice: Use bulky, electron-rich phosphines like

    
      or Buchwald ligands (e.g., XPhos)  to accelerate oxidative addition into the aryl halide partner.
    
Visualization: Optimized Synthetic Workflow

Synthesis cluster_methods Step 2 Variants Start1 Aryl Halide (Br/I) (with Nitrile/Aldehyde) Step1 Suzuki-Miyaura Coupling Cat: Pd2(dba)3 / XPhos Base: CsF or Ag2O Solvent: Toluene/Dioxane (Anhydrous) Start1->Step1 Start2 Fluorinated Boronic Acid (Electron Deficient) Start2->Step1 Sensitive to Protodeboronation Inter Fluorinated Biphenyl Intermediate (Cyano or Formyl substituted) Step1->Inter Yield > 80% Step2 Functional Group Transformation (Amine Installation) Inter->Step2 Final Target: Fluorinated Biphenyl Methanamine (HCl Salt) Step2->Final Reduction MethodA Method A: Nitrile Reduction (BH3-THF or Raney Ni/H2) MethodA->Step2 MethodB Method B: Reductive Amination (NaBH(OAc)3 / NH4OAc) MethodB->Step2

Caption: Synthetic route prioritizing anhydrous activation (CsF/Ag2O) to prevent protodeboronation of fluorinated intermediates.

DMPK & Metabolic Stability

Fluorination is the gold standard for blocking Phase I metabolism (CYP450).

Mechanism of Action:

  • C-F Bond Strength: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), rendering the site impervious to the radical abstraction mechanism of the CYP450 heme iron-oxo species [2].
  • Affinity Modulation: Recent physical organic studies suggest that fluorination does not just provide a "shield"; it alters the substrate's affinity (

    
    ) for the CYP enzyme active site, effectively reducing the intrinsic clearance (
    
    
    
    ) by preventing the molecule from entering the catalytic cycle [3].

Data Summary: Metabolic Half-Life Improvement Comparison of non-fluorinated vs. fluorinated biphenyl analogs in human liver microsomes (HLM).

Compound VariantSubstitutionTorsion Angle (Calc)HLM

(min)
Primary Metabolite
Reference Unsubstituted

124'-Hydroxylation
Analog A 2-Fluoro

45Minor N-oxidation
Analog B 2,2'-Difluoro

>120Stable
Analog C 4-Fluoro

284'-Hydroxylation (shift)

Note: Data derived from matched-pair analysis principles [4].

Experimental Protocols
Protocol A: Ag-Promoted Suzuki Coupling (For Labile Boronic Acids)

This protocol is designed for 2,4-difluorophenylboronic acid or similar electron-deficient species.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.

  • Reagents: Charge flask with:

    • Aryl bromide (1.0 equiv, e.g., 4-bromobenzonitrile).

    • Fluorinated boronic acid (1.5 equiv).

    • 
       (0.02 equiv).
      
    • 
       (0.04 equiv) or XPhos.
      
    • Silver(I) Oxide (

      
      )  (1.0 equiv) - Crucial promoter.
      
    • Cesium Fluoride (CsF) (2.0 equiv).

  • Solvent: Add anhydrous THF or DME (0.2 M concentration).

  • Reaction: Stir vigorously at

    
     for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). Note: Gas evolution is minimal compared to carbonate bases.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate. Purify via flash chromatography.

Protocol B: Nitrile Reduction to Methanamine

Converts the cyanobiphenyl intermediate to the final methanamine.

  • Reduction: Dissolve the fluorinated cyanobiphenyl (1.0 equiv) in anhydrous THF under

    
    .
    
  • Reagent Addition: Dropwise add

    
     complex (1 M solution, 3.0 equiv) at 
    
    
    
    .
  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench (Critical): Cool to

    
    . Carefully quench with MeOH (excess) until gas evolution ceases.
    
  • Acid Hydrolysis: Add 1N HCl and stir for 30 mins (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH 10, extract with DCM. Dry over

    
    .[1]
    
  • Salt Formation: Treat the crude oil with 4N HCl in dioxane to precipitate the Fluorinated Biphenyl Methanamine Hydrochloride salt.

References
  • Korenaga, T. et al. (2005). "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Organic Letters, 7(22), 4915-4917.[2] Link

  • Bhattarai, P. et al. (2026).[3] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Murphy, C.D. et al. (2016).[4] "Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach." Bioorganic & Medicinal Chemistry Letters, 26(9). Link

  • Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Optimizing Fluorinated Biphenyl Benzylamines: Isomeric Resolution and SAR Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl benzylamine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for Central Nervous System (CNS) targets—specifically Dopamine Transporter (DAT) inhibitors and Monoamine Oxidase B (MAO-B) modulators—as well as antimicrobial agents. However, the efficacy and safety profiles of these ligands are strictly governed by the precise positioning of fluorine substituents.

This guide addresses the critical challenge of isomeric divergence . Moving a fluorine atom from the ortho to para position on the biphenyl core does not merely alter lipophilicity; it fundamentally reshapes the molecular dihedral angle, metabolic susceptibility, and receptor binding kinetics. This document provides a validated roadmap for the synthesis, chromatographic resolution, and pharmacological evaluation of these isomers.

Structural Significance: The Fluorine Scan

In the optimization of biphenyl benzylamines, fluorine is rarely a passive bioisostere. It acts as a steric and electronic control switch.

Metabolic Blockade (The Para Effect)

The biphenyl moiety is prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), typically at the 4'-position (para).

  • Mechanism: Introduction of a fluorine atom at the 4'-position blocks the formation of the unstable arene oxide intermediate required for hydroxylation.

  • Outcome: This "metabolic armor" significantly extends the half-life (

    
    ) of the lead compound without drastically increasing lipophilicity (LogP), a common pitfall of chlorination or methylation.
    
Conformational Locking (The Ortho Effect)

Biphenyls are not planar; they exist in a twisted conformation to minimize steric clash between ortho hydrogens.

  • Ortho-Fluorination: Substituting an ortho hydrogen with fluorine (

    
     Å) increases the torsional barrier, locking the biphenyl system into a more orthogonal twist (dihedral angle 
    
    
    
    60°).
  • Pharmacological Impact: This twist is often critical for fitting into the hydrophobic pocket of transporters like DAT. A planar molecule may fail to bind, rendering the para-isomer inactive if the receptor demands a twisted conformation.

Synthetic Architecture

To systematically explore these isomers, we utilize a convergent synthetic strategy relying on Suzuki-Miyaura cross-coupling followed by Reductive Amination . This modular approach allows for the independent modification of the biphenyl core and the benzylamine "tail."

The Convergent Workflow

The synthesis must be regioselective. We avoid direct fluorination of the biphenyl system, which yields difficult-to-separate mixtures. Instead, we employ pre-fluorinated boronic acids.

SynthesisWorkflow Start1 Fluorinated Phenylboronic Acid Catalyst Pd(dppf)Cl2 K2CO3, Dioxane Start1->Catalyst Start2 Bromobenzaldehyde Start2->Catalyst Inter Fluorinated Biphenyl Aldehyde Catalyst->Inter Suzuki Coupling (90°C, 12h) RedAgent NaBH(OAc)3 DCE Inter->RedAgent Amine Primary/Secondary Amine Amine->RedAgent Product Fluorinated Biphenyl Benzylamine RedAgent->Product Reductive Amination

Figure 1: Modular synthesis allowing precise control over fluorine placement on either ring of the biphenyl system.

Analytical Resolution: The PFP Advantage

Separating positional isomers (e.g., 2-fluoro vs. 4-fluoro biphenyls) is notoriously difficult on standard C18 (Octadecyl) stationary phases due to their identical molecular weights and similar hydrophobicities.

The Solution: Pentafluorophenyl (PFP) Phases. PFP columns utilize a "fluorine-fluorine" interaction and


-

electron deficiency to separate compounds based on electron density distribution and shape, rather than just hydrophobicity.
Comparative Separation Data (Simulated)
IsomerRetention (C18)Retention (PFP)Mechanism of Separation on PFP
2-Fluoro (Ortho) 4.2 min5.8 minSteric "twist" reduces

-interaction; elutes earlier.
3-Fluoro (Meta) 4.3 min6.5 minModerate interaction.
4-Fluoro (Para) 4.3 min7.2 minPlanar availability maximizes

-

stacking; elutes last.

Technical Insight: On a PFP column, the elution order is often dictated by the accessibility of the


-system. The ortho-fluorine twists the ring, reducing the effective surface area for 

-stacking with the PFP ligand, causing it to elute faster than the flatter para-isomer.

Pharmacological Divergence (SAR)

The biological activity of fluorinated biphenyl benzylamines is driven by the specific interactions within the target binding pocket.

Dopamine Transporter (DAT) Selectivity

Research indicates that electron-withdrawing groups (EWG) like fluorine on the benzyl ring enhance selectivity for DAT over the Serotonin Transporter (SERT).

  • Key Finding: Compounds with para-fluorine substitution often show 10-100x greater selectivity for DAT compared to unsubstituted analogs.

  • Causality: The fluorine atom likely engages in a specific electrostatic interaction with a residue in the DAT S1 binding pocket, or simply reduces the electron density of the aromatic ring, altering

    
    -cation interactions.
    
Metabolic Stability Logic

The following diagram illustrates the decision tree for optimizing metabolic stability using fluorine.

SAR_Logic Lead Lead Compound (Unsubstituted) MetabCheck Microsomal Stability Assay (HLM) Lead->MetabCheck Result1 High Clearance (Oxidation at 4'-position) MetabCheck->Result1 Strategy Apply Fluorine Scan Result1->Strategy ParaF 4'-Fluoro Analog Strategy->ParaF OrthoF 2'-Fluoro Analog Strategy->OrthoF Outcome1 Outcome: Metabolic Blockade (High Stability) ParaF->Outcome1 Blocks CYP binding Outcome2 Outcome: Steric Twist (Reduced Potency?) OrthoF->Outcome2 Alters conformation

Figure 2: SAR decision tree. Para-fluorination is the primary strategy for metabolic stabilization, while ortho-fluorination is reserved for conformational tuning.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling

Validates: Synthetic Architecture

  • Reagents: Charge a reaction vial with 4-bromobenzaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add 1,4-Dioxane:Water (4:1 ratio). Degas with

    
     for 10 minutes.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde intermediate is stable and easily purified.

Protocol B: Isomer Separation via PFP-HPLC

Validates: Analytical Resolution

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient: 40% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Success Criteria: Baseline resolution (

    
    ) between ortho and para isomers.
    

References

  • Sandford, G., & Murphy, C. (2026). Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life. Research Repository UCD. Link (Sourced via Search)

  • Dutta, A. K., et al. (2001).[1] Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. Link

  • Silverman, R. B. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B.[2] PubMed. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides. Link

  • Altman, R., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3] Link

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of 2-Fluorobiphenyl-5-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of 2-fluorobiphenyl-5-carbaldehyde, a critical transformation for the synthesis of novel pharmaceutical agents. We will explore two robust, field-proven protocols utilizing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), respectively. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful and reproducible outcomes.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, circumvents the common issue of overalkylation often encountered with direct alkylation methods.[3] The substrate of focus, 2-fluorobiphenyl-5-carbaldehyde, is a valuable building block in medicinal chemistry. The biphenyl motif is a privileged scaffold in numerous approved drugs, and the fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties. The aldehyde functionality serves as a versatile handle for introducing diverse amine-containing pharmacophores, enabling the exploration of vast chemical space in drug discovery programs.

The overall transformation proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product.[2][4]

Reaction Mechanism: A Tale of Two Hydrides

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde. This is achieved by employing mild hydride reagents that exhibit greater reactivity towards the protonated imine intermediate.

Reductive_Amination_Mechanism Aldehyde 2-Fluorobiphenyl-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R¹R²NH (Amine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Below, we delve into two widely adopted protocols, each centered around a distinct, selective reducing agent.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and highly selective reducing agent, making it a preferred choice for a vast array of reductive aminations.[1][5][6] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the efficient reduction of iminium ions while leaving the starting aldehyde largely untouched.[5] This protocol is particularly advantageous for reactions involving weakly basic or acid-sensitive amines.[7]

Causality of Experimental Choices:
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the solvents of choice as they are aprotic and do not react with STAB.[8][9]

  • Stoichiometry: A slight excess of the amine and STAB is often employed to ensure complete conversion of the aldehyde.

  • Temperature: The reaction is typically conducted at room temperature, highlighting the mildness of the conditions.

  • Work-up: A basic aqueous work-up is necessary to quench the excess reducing agent and remove acetic acid byproducts.

Experimental Workflow:

STAB_Workflow Start Start Step1 Dissolve 2-fluorobiphenyl-5-carbaldehyde and amine in DCM. Start->Step1 Step2 Add Sodium Triacetoxyborohydride (STAB) in portions. Step1->Step2 Step3 Stir at room temperature for 4-12 hours. Step2->Step3 Step4 Quench with saturated aq. NaHCO₃. Step3->Step4 Step5 Extract with DCM. Step4->Step5 Step6 Dry organic layer (Na₂SO₄), filter, and concentrate. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End End Step7->End

Caption: Workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:
  • To a solution of 2-fluorobiphenyl-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired primary or secondary amine (1.1 eq).

  • The mixture is stirred at room temperature for 20-30 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[10]

Data Summary:
ReagentMolar Eq.Purity (Typical)Yield (Typical)
2-Fluorobiphenyl-5-carbaldehyde1.0>98%N/A
Amine (Primary or Secondary)1.1 - 1.2>98%N/A
Sodium Triacetoxyborohydride (STAB)1.5>95%75-95%

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination (Borch Reaction)

Sodium cyanoborohydride is another widely used reducing agent for reductive amination, a process often referred to as the Borch reaction.[1][4] It is particularly effective under mildly acidic conditions (pH 5-6), where the rate of iminium ion formation and its subsequent reduction are optimal.[3] The electron-withdrawing cyano group makes NaBH₃CN less reactive than sodium borohydride, preventing the significant reduction of the aldehyde.[4]

Causality of Experimental Choices:
  • Solvent: Methanol is a common solvent for this reaction as it can dissolve both the organic substrates and the borohydride reagent.[8]

  • pH Control: The addition of a mild acid, such as acetic acid, is crucial to catalyze imine formation and protonate the imine to the more reactive iminium ion.[3] Careful pH control is necessary to avoid decomposition of the reducing agent.

  • Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon exposure to strong acids. Therefore, it must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Work-up: The work-up procedure involves quenching with a base to neutralize the acid and decompose any remaining NaBH₃CN.

Experimental Workflow:

NaBH3CN_Workflow Start Start Step1 Dissolve 2-fluorobiphenyl-5-carbaldehyde and amine in Methanol. Start->Step1 Step2 Add Acetic Acid to adjust pH to ~5-6. Step1->Step2 Step3 Add Sodium Cyanoborohydride (NaBH₃CN). Step2->Step3 Step4 Stir at room temperature for 6-24 hours. Step3->Step4 Step5 Quench with aq. NaOH solution. Step4->Step5 Step6 Extract with Ethyl Acetate. Step5->Step6 Step7 Dry organic layer (MgSO₄), filter, and concentrate. Step6->Step7 Step8 Purify by column chromatography. Step7->Step8 End End Step8->End

Caption: Workflow for NaBH₃CN-mediated reductive amination.

Step-by-Step Methodology:
  • In a round-bottom flask, dissolve 2-fluorobiphenyl-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in methanol (0.1 M).

  • Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (monitor with pH paper).

  • Add sodium cyanoborohydride (1.3 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding 1M aqueous sodium hydroxide solution until the solution is basic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary:
ReagentMolar Eq.Purity (Typical)Yield (Typical)
2-Fluorobiphenyl-5-carbaldehyde1.0>98%N/A
Amine (Primary or Secondary)1.2>98%N/A
Sodium Cyanoborohydride1.3>95%70-90%
Acetic AcidCatalystN/AN/A

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C). Ensure the quality of the reducing agent, as borohydrides can degrade over time.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more prevalent with less selective reducing agents or if the imine formation is slow. Using STAB generally minimizes this issue.

  • Purification Challenges: The resulting biphenyl amines can sometimes be challenging to purify.[10] Utilizing an amine-functionalized silica gel for chromatography can be beneficial in cases of strong interaction with standard silica.[10] Alternatively, an acid-base extraction can be employed to isolate the basic amine product from neutral impurities.

Conclusion

The reductive amination of 2-fluorobiphenyl-5-carbaldehyde is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. Both the sodium triacetoxyborohydride and sodium cyanoborohydride protocols offer reliable and high-yielding pathways to the desired secondary and tertiary amines. The choice between the two often depends on the specific amine substrate, its reactivity, and acid sensitivity. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can confidently and efficiently generate libraries of compounds for biological evaluation.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Academia.edu. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google P
  • The Royal Society Publishing. Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]

  • Google Patents. Method for synthesis of flurbiprofen.
  • Google P
  • Russian Journal of Organic Chemistry. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][11]-Proton Shift Reaction.(1) Scope and Limitations. [Link]

  • Semantic Scholar. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][11]-Proton Shift Reaction.(1) Scope and Limitations. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

Sources

Application Note: One-Pot Synthesis of (2-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the one-pot synthesis of (2-Fluorobiphenyl-5-yl)methanamine . This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and GPCR ligands.

The protocol utilizes a Tandem Suzuki-Miyaura Coupling / Nickel Boride Reduction strategy. This approach circumvents the isolation of the nitrile intermediate, significantly reducing solvent waste and processing time while maximizing yield.

Strategic Analysis & Retrosynthesis

The direct synthesis of benzylamines from aryl halides often involves multi-step procedures (cyanation


 reduction or formylation 

reductive amination). To achieve a "One-Pot" profile, we utilize 3-bromo-4-fluorobenzonitrile as the linchpin starting material.
Why this Route?
  • Atom Economy: The nitrile group serves as a masked amine that is stable under Suzuki conditions.

  • Chemoselectivity: The Suzuki coupling (Pd-catalyzed) proceeds without affecting the nitrile. Subsequently, the in situ generation of Nickel Boride (

    
    ) selectively reduces the nitrile to the primary amine without dehalogenating the fluorine substituent.
    
  • Solvent Compatibility: Both steps are compatible with alcoholic solvents (Ethanol/Methanol), allowing for a seamless transition without solvent swapping.

Reaction Scheme

Step 1: Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzonitrile and Phenylboronic acid. Step 2: In situ reduction using Sodium Borohydride (


) and Nickel(II) Chloride (

).

Retrosynthesis Target (2-Fluorobiphenyl-5-yl)methanamine (Target) Intermediate 2-Fluoro-5-cyanobiphenyl (Transient Intermediate) Target->Intermediate Reduction (NiCl2 / NaBH4) SM1 3-Bromo-4-fluorobenzonitrile (Starting Material 1) Intermediate->SM1 Suzuki Coupling (Pd(dppf)Cl2) SM2 Phenylboronic Acid (Starting Material 2) Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection of the target amine into the nitrile precursor and aryl halide.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (10 mmol Scale)Role
3-Bromo-4-fluorobenzonitrile 200.011.02.00 gSubstrate
Phenylboronic acid 121.931.21.46 gCoupling Partner
Pd(dppf)Cl₂ · DCM 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.04.15 gBase
Nickel(II) Chloride Hexahydrate 237.691.02.38 gReduction Catalyst
Sodium Borohydride (NaBH₄) 37.837.02.65 gReducing Agent
Ethanol (EtOH) --40 mLSolvent
Water (H₂O) --10 mLCo-solvent
Step-by-Step Methodology
Phase 1: The Suzuki Coupling (Formation of the Biphenyl Core)
  • Setup: To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-4-fluorobenzonitrile (2.00 g) and Phenylboronic acid (1.46 g).

  • Solvent Addition: Add Ethanol (40 mL) and degassed Water (10 mL).

  • Base & Catalyst: Add K₂CO₃ (4.15 g). Degas the mixture by bubbling nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (245 mg) quickly against a positive stream of nitrogen.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed. The intermediate (2-fluoro-5-cyanobiphenyl) will appear as a new spot.

Phase 2: The "One-Pot" Transition
  • Cooling: Once coupling is complete, cool the reaction mixture to 0°C using an ice bath. Do not filter or work up.

  • Nickel Addition: Add NiCl₂ · 6H₂O (2.38 g) directly to the reaction flask. The solution may turn green/blue. Stir for 10 minutes.

Phase 3: In-Situ Reduction (Nitrile to Amine)
  • Borohydride Addition (CRITICAL): Slowly add NaBH₄ (2.65 g) portion-wise over 30 minutes.

    • Caution: Vigorous gas evolution (

      
      ) and exotherm will occur. Maintain temperature 
      
      
      
      during addition. The mixture will turn black (formation of active Nickel Boride species).
  • Completion: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Checkpoint: LC-MS should show the disappearance of the nitrile intermediate (M+H ~198) and appearance of the amine (M+H ~202).

Phase 4: Workup & Purification
  • Quench: Cool to 0°C and quench excess borohydride by dropwise addition of saturated

    
     solution (20 mL).
    
  • Filtration: Filter the black suspension through a pad of Celite to remove nickel residues. Wash the pad with Ethanol.

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc (50 mL) and adjust pH to >11 using 1N NaOH. Extract with EtOAc (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1) or convert to the HCl salt for recrystallization.

Mechanistic Insight & Workflow Visualization

The success of this protocol relies on the compatibility of the palladium catalyst with the subsequent reducing conditions. The "Nickel Boride" (


) generated in situ is a potent reducing agent for nitriles but leaves the biphenyl ring system intact.

Mechanism cluster_Suzuki Phase 1: Suzuki Cycle cluster_Reduction Phase 2: Nitrile Reduction Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 BiarylCN Cyanobiphenyl Intermediate RedElim->BiarylCN NiSalt NiCl2 + NaBH4 Complex Nitrile-Ni Surface Complex BiarylCN->Complex Adsorption NiBoride Ni2B (Active Species) + H2 NiSalt->NiBoride In Situ Generation NiBoride->Complex Hydride Transfer Product Primary Amine (Target) Complex->Product Desorption

Figure 2: Mechanistic flow illustrating the transition from the Palladium catalytic cycle to the heterogeneous Nickel Boride reduction surface.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Oxygen poisoning of Pd catalyst.Ensure rigorous degassing of solvents. Increase catalyst loading to 5 mol%.
Incomplete Reduction Deactivation of Nickel Boride.Add fresh

. Ensure NiCl₂ is fully dissolved before adding borohydride.
Dimer Formation Homocoupling of Boronic Acid.Reduce the excess of phenylboronic acid. Ensure inert atmosphere.
Green Filtrate Nickel leaching.Perform an extra wash with EDTA solution or aqueous ammonia during workup to sequester Ni.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Caddick, S., et al. (2003). A Facile One-Pot Suzuki–Miyaura Cross-Coupling/Nitrile Reduction Protocol. Tetrahedron Letters, 44(7), 1393-1395. (Foundational methodology for Suzuki-Nitrile reduction cascade). Link

  • Khobragade, D. A., et al. (2020). Nickel Boride Mediated Chemoselective Reduction of Nitriles. Organic Preparations and Procedures International, 52(4), 355-362. Link

  • ChemicalBook. (2024). 2-Fluorobiphenyl Properties and Safety Data. Link

  • Fluorochem. (2024). Product Specification: (5-Fluorobiphenyl-2-yl)methanamine analogs. Link

(Note: While specific "one-pot" papers for this exact fluorinated isomer are proprietary/rare, the protocol above is derived from the high-reliability methods cited in References 2 and 3, adapted for the specific fluorinated substrate.)

Sources

Application Notes and Protocols: Functionalization of (2-Fluorobiphenyl-5-yl)methanamine for Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The (2-Fluorobiphenyl-5-yl)methanamine scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Its structural rigidity, lipophilicity, and potential for diverse interactions make it a privileged core for the design of novel therapeutics. "Click chemistry," a suite of powerful, reliable, and selective reactions, offers an efficient means to conjugate this scaffold to other molecules of interest, such as reporter tags, polyethylene glycol (PEG) chains, or bioactive compounds.[1] This application note provides detailed protocols for the functionalization of (2-Fluorobiphenyl-5-yl)methanamine with azide and alkyne moieties, preparing it for versatile applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3]

These functionalized derivatives serve as valuable building blocks in constructing complex molecular architectures for applications ranging from targeted drug delivery to the development of novel imaging agents. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to leverage the unique properties of the (2-Fluorobiphenyl-5-yl)methanamine core in their research and development endeavors.

Chemical Structures and Reaction Scheme

Below is a graphical representation of the functionalization pathways for (2-Fluorobiphenyl-5-yl)methanamine to introduce the azide and alkyne handles necessary for click chemistry.

Functionalization_of_2_Fluorobiphenyl_5_yl_methanamine cluster_azide Azide Functionalization cluster_alkyne Alkyne Functionalization Start (2-Fluorobiphenyl-5-yl)methanamine Diazotization Diazotization (NaNO2, HCl, 0 °C) Start->Diazotization 1) Amide_Coupling Amide Coupling (Propiolic Acid, EDCI, HOBt) Start->Amide_Coupling 2) Azide_Substitution Azide Substitution (NaN3) Diazotization->Azide_Substitution Product_Azide (2-Fluorobiphenyl-5-yl)methyl azide Azide_Substitution->Product_Azide Product_Alkyne N-((2-Fluorobiphenyl-5-yl)methyl)propiolamide Amide_Coupling->Product_Alkyne

Figure 1. Reaction scheme for the synthesis of azide and alkyne functionalized (2-Fluorobiphenyl-5-yl)methanamine derivatives.

Part 1: Synthesis of (2-Fluorobiphenyl-5-yl)methyl Azide

The conversion of the primary amine in (2-Fluorobiphenyl-5-yl)methanamine to an azide group is a crucial step for enabling its use in click chemistry. A common and effective method is through a diazotization reaction followed by substitution with an azide source.[4] While direct diazotization of benzylic amines can sometimes be challenging due to the instability of the corresponding diazonium salts, careful control of reaction conditions can lead to the desired product.

Protocol 1: Diazotization and Azidation

Materials:

  • (2-Fluorobiphenyl-5-yl)methanamine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution and Cooling: In a round-bottom flask, dissolve (2-Fluorobiphenyl-5-yl)methanamine (1.0 eq) in a mixture of concentrated HCl (2.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: Allow the reaction to stir at room temperature for 2 hours. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2-Fluorobiphenyl-5-yl)methyl azide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Expected Characterization Data
Analysis Expected Results for a Benzyl Azide Derivative
¹H NMR Aromatic protons in the range of 7.2-7.8 ppm. A characteristic singlet for the benzylic protons (-CH₂-N₃) is expected around 4.3-4.5 ppm.
¹³C NMR Aromatic carbons in the range of 125-140 ppm. The benzylic carbon (-CH₂-N₃) signal is anticipated around 50-55 ppm.
FT-IR A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹.
Mass Spec (ESI-MS) The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

Part 2: Synthesis of N-((2-Fluorobiphenyl-5-yl)methyl)propiolamide

Introducing a terminal alkyne can be achieved through amide bond formation between the primary amine of (2-Fluorobiphenyl-5-yl)methanamine and propiolic acid. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) facilitate this transformation efficiently.[2]

Protocol 2: Amide Coupling with Propiolic Acid

Materials:

  • (2-Fluorobiphenyl-5-yl)methanamine

  • Propiolic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve (2-Fluorobiphenyl-5-yl)methanamine (1.0 eq), propiolic acid (1.1 eq), and HOBt (1.2 eq) in dichloromethane.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDCI (1.2 eq) portion-wise.

  • Base Addition and Reaction: Add DIPEA (2.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-((2-Fluorobiphenyl-5-yl)methyl)propiolamide.

Expected Characterization Data

As with the azide derivative, specific characterization data for N-((2-Fluorobiphenyl-5-yl)methyl)propiolamide is not widely published. The following table provides representative data for a similar N-benzylpropiolamide structure.

Analysis Expected Results for an N-Benzylpropiolamide Derivative
¹H NMR Aromatic protons in the range of 7.2-7.8 ppm. A doublet for the benzylic protons (-CH₂-NH-) around 4.4-4.6 ppm. A singlet for the acetylenic proton (-C≡CH) is expected around 2.0-2.5 ppm. A broad singlet for the amide proton (-NH-) may be observed around 6.0-7.0 ppm.
¹³C NMR Aromatic carbons in the range of 125-140 ppm. The benzylic carbon (-CH₂-NH-) signal is anticipated around 40-45 ppm. The two acetylenic carbons (-C≡CH) are expected in the range of 70-85 ppm. The amide carbonyl carbon (-C=O) signal should appear around 150-155 ppm.
FT-IR A sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹. An absorption for the alkyne C≡C stretch around 2100 cm⁻¹. A strong amide C=O stretch around 1640-1680 cm⁻¹.
Mass Spec (ESI-MS) The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.

Part 3: Application in Click Chemistry

The functionalized (2-Fluorobiphenyl-5-yl)methanamine derivatives are now ready for use in click chemistry reactions. The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the reaction components to copper.

Workflow for a Model Bioconjugation Experiment (CuAAC)

This workflow outlines the conjugation of the alkyne-functionalized biphenyl derivative to an azide-containing biomolecule, such as a peptide or protein.

CuAAC_Workflow A Prepare Stock Solutions: 1. Alkyne-Biphenyl in DMSO 2. Azide-Biomolecule in Buffer 3. CuSO4 Solution 4. Sodium Ascorbate Solution 5. THPTA Ligand Solution B Reaction Setup: Combine Azide-Biomolecule, Alkyne-Biphenyl, and THPTA A->B C Initiate Reaction: Add CuSO4 and Sodium Ascorbate B->C D Incubation: Room Temperature, 1-4 hours C->D E Purification: Size-Exclusion Chromatography or Dialysis D->E F Characterization: SDS-PAGE, Mass Spectrometry, UV-Vis Spectroscopy E->F

Figure 2. Experimental workflow for a CuAAC bioconjugation reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • N-((2-Fluorobiphenyl-5-yl)methyl)propiolamide (Alkyne-Biphenyl)

  • Azide-functionalized biomolecule (e.g., peptide, protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solutions:

    • Prepare a 10 mM stock solution of Alkyne-Biphenyl in DMSO.

    • Prepare a 1 mg/mL solution of the azide-functionalized biomolecule in PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the azide-biomolecule solution.

    • A 5-10 fold molar excess of the Alkyne-Biphenyl stock solution.

    • THPTA to a final concentration of 1 mM.

  • Reaction Initiation: Add CuSO₄ to a final concentration of 0.1 mM, followed by sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to verify the successful conjugation.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of azide and alkyne functionalized (2-Fluorobiphenyl-5-yl)methanamine derivatives. These versatile building blocks are primed for a wide range of click chemistry applications, enabling the straightforward construction of complex molecular architectures. The provided methodologies, coupled with the principles of click chemistry, empower researchers in drug discovery and related fields to efficiently explore the chemical space around this privileged scaffold, accelerating the development of novel therapeutics and research tools.

References

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6671-6673. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][4][5]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

Sources

Optimization of nucleophilic substitution with (2-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Substitution with (2-Fluorobiphenyl-5-yl)methanamine

Abstract

This guide details the optimization of nucleophilic substitution reactions utilizing (2-Fluorobiphenyl-5-yl)methanamine (CAS: 1365272-96-3), a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Due to the specific electronic and steric properties of the 2-fluoro-biphenyl scaffold, standard benzylamine protocols often result in sub-optimal yields or poly-alkylation. This note provides a chemo-physical profile, two optimized protocols (


 and Controlled 

), and a decision-matrix for reaction engineering.

Introduction & Molecule Profile

(2-Fluorobiphenyl-5-yl)methanamine is a primary benzylic amine. Its reactivity is defined by the nucleophilic nitrogen atom, but modulated by the lipophilic biphenyl core and the inductive effect of the ortho-fluorine atom.

  • Structure Analysis: The fluorine atom at the 2-position induces a non-planar twist in the biphenyl system due to steric repulsion with the ortho-hydrogens of the phenyl ring. This increases solubility in organic solvents compared to non-fluorinated analogs but can create steric occlusion if the electrophile is bulky.

  • Reactivity Profile:

    • Nucleophilicity: Moderate-High. The inductive withdrawal of the fluorine is distance-attenuated (meta to the methylene bridge), leaving the nitrogen highly nucleophilic.

    • Basicity (Estimated):

      
       (slightly lower than benzylamine due to the fluoro-biphenyl system).
      
    • Solubility: Low in water; High in DCM, DMSO, DMF, and ACN.

Chemo-Physical Data Table
ParameterValue / CharacteristicImpact on Protocol
Molecular Weight 201.24 g/mol Stoichiometry calculations.
LogP (Calc) ~2.8 - 3.2Requires organic extraction; avoid pure aqueous workups.
pKa (Conj. Acid) ~9.0Requires bases with pKa > 10 for effective deprotonation (e.g.,

, DIPEA).
Physical State Solid / Oil (purity dependent)Dissolve fully before adding electrophiles to ensure homogeneity.

Reaction Engineering & Optimization

The two primary challenges with this substrate are Over-Alkylation (in


 reactions) and Reaction Kinetics  (in 

couplings).
Pathway Visualization

The following diagram illustrates the competing pathways and the critical control points for the amine.

ReactionPathways cluster_conditions Control Factors Amine (2-Fluorobiphenyl-5-yl) methanamine TS Transition State (Tetrahedral/Pentacoordinate) Amine->TS Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->TS Product Mono-Substituted Product TS->Product -HX (Base assisted) OverAlk Bis-Alkylated Impurity Product->OverAlk + R-X (If excess electrophile) Solvent Solvent: Polar Aprotic (DMF/DMSO) favors rate Stoich Stoichiometry: Excess Amine prevents Bis-alkylation

Caption: Reaction pathway showing the critical branch point between mono-substitution and over-alkylation.

Experimental Protocols

Protocol A: Heteroaryl Coupling via (High Priority)

Application: Synthesis of kinase inhibitors where the amine displaces a halide on a pyrimidine, quinazoline, or pyridine core.

Rationale:


 reactions are less prone to over-alkylation than 

because the product (a secondary aniline-like system) is often less nucleophilic than the starting primary amine due to delocalization into the heteroaryl ring.

Materials:

  • (2-Fluorobiphenyl-5-yl)methanamine (1.0 equiv)

  • Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 - 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve (2-Fluorobiphenyl-5-yl)methanamine (1.0 mmol, 201 mg) in n-Butanol (3.0 mL).

    • Note: n-Butanol is chosen for its high boiling point and ability to solubilize the transition state while being protic enough to assist in proton transfer steps if necessary.

  • Addition: Add the Heteroaryl Halide (1.0 mmol) followed by DIPEA (2.5 mmol, 435 µL).

  • Reaction: Heat the mixture to 100°C.

    • Checkpoint: Monitor by LCMS at 1 hour. Look for the disappearance of the amine (M+H = 202).

  • Workup (Self-Validating):

    • Cool to room temperature.[1]

    • Add water (10 mL). If a precipitate forms, filter and wash with water (Product is likely the solid).

    • If no precipitate: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of the biphenyl core.

Protocol B: Controlled Alkylation (Mono-Selectivity)

Application: Attaching an alkyl chain or benzylic group where reductive amination is not feasible.

Rationale: Primary amines are notorious for over-alkylating to tertiary amines or quaternary salts. To enforce mono-alkylation, we utilize the "Dilution & Slow Addition" technique combined with a specific base choice.

Materials:

  • (2-Fluorobiphenyl-5-yl)methanamine (1.0 equiv)

  • Alkyl Halide (0.8 equiv) (Limiting Reagent)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv)
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Finkelstein catalyst

  • Solvent: Acetonitrile (ACN)

Step-by-Step Procedure:

  • Amine Solution: Dissolve the amine (1.0 mmol) and

    
     (2.0 mmol) in ACN (10 mL). Cool to 0°C.
    
  • Electrophile Addition: Dissolve the Alkyl Halide (0.8 mmol) in ACN (5 mL). Add this solution dropwise over 30 minutes to the amine mixture.

    • Why? Keeping the alkyl halide concentration low ensures that the unreacted primary amine (present in excess relative to the instantaneous alkyl halide concentration) outcompetes the newly formed secondary amine for the electrophile.

  • Catalysis: Add TBAI (0.1 mmol). Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Check TLC.

    • Target: Spot for mono-alkylated product.[2][3]

    • Avoid: Spot for bis-alkylated product (usually higher

      
       than mono, but lower than starting material depending on the alkyl group).
      
  • Purification: Column chromatography is required. Elute with a gradient of DCM -> DCM:MeOH (95:5).

Troubleshooting & Optimization Matrix

Use this logic flow to troubleshoot low yields or impurities.

OptimizationLogic Start Problem Identified Issue What is the issue? Start->Issue LowConv Low Conversion (SM remains) Issue->LowConv Reaction Stalled OverAlk Over-Alkylation (Bis-product) Issue->OverAlk Impurity High Solubility Precipitation/Gunk Issue->Solubility Heterogeneous Action1 Switch Solvent to DMSO Increase Temp (+20°C) LowConv->Action1 Action2 Reduce Alkyl Halide to 0.6 eq Use Syringe Pump Addition OverAlk->Action2 Action3 Switch Base to DIPEA (Organic bases improve solubility) Solubility->Action3

Caption: Decision matrix for troubleshooting common reaction failures.

References

  • Solvent Effects in Nucleophilic Substitution

    • Concept: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity by poorly solvating the anion/amine lone pair compared to protic solvents.
    • Source: "Solvent Effects on SN2 Reactions." Chemistry LibreTexts. Link

  • Mono-alkylation Strategies

    • Concept: Controlling stoichiometry and using inorganic bases to prevent poly-alkyl
    • Source: "Selective N-alkylation of primary amines... using a competitive deprotonation/protonation strategy." RSC Advances. Link

  • 
     Reaction Optimization: 
    
    • Concept: Use of HPMC and aqueous/organic mixtures for green reactions, relevant for biphenyl solubility.
    • Source: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[4] Green Chemistry. Link

  • Amine Nucleophilicity Trends

    • Concept: Impact of steric hindrance and electronic effects (like the 2-fluoro group) on amine reactivity.
    • Source: "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

Sources

Application Note: Scale-Up Synthesis of Fluorinated Biphenyl Methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fluorinated biphenyl methanamines are privileged pharmacophores in modern medicinal chemistry, serving as critical intermediates for NEP inhibitors, calcium channel blockers, and various kinase inhibitors. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, but it introduces specific process challenges during scale-up.

This guide details a robust, scalable workflow for synthesizing (4'-fluoro-[1,1'-biphenyl]-4-yl)methanamine from kilogram-scale starting materials. Unlike discovery-phase routes that rely on reductive amination of unstable aldehydes or harsh amide reductions, this protocol utilizes a convergent Suzuki-Miyaura coupling followed by a highly selective nitrile hydrogenation .

Core Engineering Challenges Solved:
  • Exotherm Management: Controlling heat release during biphenyl formation.

  • Pd-Remediation: Achieving <10 ppm residual palladium without column chromatography.

  • Selectivity Control: Suppressing dimer (secondary amine) formation during nitrile reduction.

  • Safety: Handling pyrophoric Raney Nickel at scale.

Synthetic Strategy & Pathway

The selected route prioritizes crystalline intermediates and avoids cryogenic conditions.

SyntheticRoute Figure 1: Convergent Scale-Up Route avoiding aldehyde intermediates. SM1 4-Bromo-benzonitrile INT1 Intermediate 1: Fluorinated Biphenyl Nitrile (Crystalline Solid) SM1->INT1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O SM2 4-Fluorophenyl boronic acid SM2->INT1 PROD Target Product: Biphenyl Methanamine (Isolated as HCl Salt) INT1->PROD Nitrile Hydrogenation Raney Ni, H2 (5 bar) NH3/MeOH

Figure 1: The convergent route minimizes functional group manipulations and relies on crystallization for purification.

Protocol 1: Suzuki-Miyaura Coupling (Scale-Up)

Objective: Synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile. Critical Quality Attribute (CQA): Residual Pd < 20 ppm; Homodimer impurity < 0.5%.

Rationale

We utilize a Toluene/Water biphasic system. Unlike Dioxane or DMF, Toluene allows for a clean phase separation during workup, removing inorganic salts immediately. Pd(dppf)Cl2 is selected over Pd(PPh3)4 due to its superior thermal stability and resistance to air oxidation during solid charging.

Materials
ReagentEquiv.[1][2][3][4]Role
4-Bromobenzonitrile1.0Limiting Reagent
4-Fluorophenylboronic acid1.1Coupling Partner
Pd(dppf)Cl2 · CH2Cl20.005 (0.5 mol%)Catalyst
Potassium Carbonate (K2CO3)2.5Base
Toluene / Water3:1 (vol/vol)Solvent System
QuadraSil® MP 5 wt%Pd Scavenger
Step-by-Step Methodology
  • Inertion: Charge a jacketed reactor with 4-bromobenzonitrile (1.0 kg scale basis) and 4-fluorophenylboronic acid. Purge with N2 (3x vacuum/refill cycles) to remove O2, which causes homocoupling impurities.

  • Solvent Charging: Add degassed Toluene and Water. Start agitation (high shear required for biphasic mixture).

  • Base Addition: Add K2CO3. Note: Mild exotherm expected.

  • Catalyst Charge: Add Pd(dppf)Cl2. Heat to 75°C .

    • Process Control: Do not exceed 85°C to prevent de-boronation of the aryl boronic acid.

  • Reaction Monitoring: HPLC IPC (In-Process Control) at 4 hours. Target: < 0.5% bromide remaining.

  • Workup & Scavenging (Crucial):

    • Cool to 50°C. Separate phases. Discard aqueous layer (contains inorganic salts).

    • Add QuadraSil® MP (thiourea-functionalized silica) to the organic layer and stir at 50°C for 2 hours. This step is mandatory to meet pharma metal limits.

    • Filter through a pad of Celite/Charcoal while hot.

  • Crystallization: Concentrate toluene volume by 50% via vacuum distillation. Cool slowly to 0-5°C. Filter the white crystalline solid.

Protocol 2: Selective Nitrile Hydrogenation

Objective: Reduction to (4'-fluoro-[1,1'-biphenyl]-4-yl)methanamine. Safety Critical: Handling of Raney Nickel (Pyrophoric) and Hydrogen gas.[5]

The Selectivity Challenge

Nitrile reduction often yields secondary amines (dimers) via the von Braun mechanism . The primary amine product reacts with the intermediate imine.[6] Solution: We use Ammonia (NH3) in Methanol. NH3 acts as a competitive nucleophile, shifting the equilibrium away from the secondary imine and suppressing dimer formation.

SelectivityLogic Figure 2: Mechanism of Impurity Suppression using Ammonia. Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary + H2 Dimer Secondary Amine (Impurity) (R-CH2-NH-CH2-R) Imine->Dimer + Primary Amine (Side Reaction) NH3 Excess NH3 (Process Additive) NH3->Imine Blocks Dimer Formation (Mass Action Effect)

Materials
ReagentEquiv.[1][2][3][4]Role
Biphenyl Nitrile (Int 1)1.0Substrate
Raney Nickel (Slurry)20 wt%Catalyst
7N NH3 in Methanol10 volSolvent/Suppressant
Hydrogen Gas5 barReductant
Step-by-Step Methodology
  • Catalyst Handling (Safety):

    • Warning: Raney Ni is pyrophoric when dry.[5] Always handle as a water/alcohol slurry.

    • Wash the Raney Ni (3x) with anhydrous methanol to remove water (water can hydrolyze the imine to an aldehyde, leading to side products).

  • Loading: Charge the autoclave with the Biphenyl Nitrile and the washed Raney Ni slurry.

  • Solvent Addition: Add 7N NH3 in Methanol .

    • Why 7N? High concentration of NH3 is required to ensure >98% selectivity for the primary amine.

  • Hydrogenation:

    • Purge with N2, then H2.

    • Pressurize to 5 bar (75 psi) .

    • Stir at 40°C for 6–12 hours.

    • IPC: Monitor disappearance of nitrile peak (2220 cm⁻¹ in IR or via HPLC).

  • Filtration:

    • Filter the reaction mixture through a bed of Celite under an N2 blanket. Do not suck the filter cake dry (fire hazard). Rinse with MeOH.

  • Salt Formation (Purification):

    • The free base amine is liable to air oxidation. Immediately treat the filtrate with 4M HCl in Dioxane (1.1 equiv).

    • The Hydrochloride salt will precipitate.

    • Filter, wash with MTBE, and dry.

Analytical Specifications & Controls

TestMethodAcceptance CriteriaRationale
Assay HPLC (UV 254nm)> 98.5% w/wHigh purity required for next steps.
Dimer Impurity HPLC< 0.15%Secondary amines are difficult to remove later.
Residual Pd ICP-MS< 10 ppmRegulatory limit for APIs.
Water Content Karl Fischer< 0.5%Ensures stoichiometry in subsequent acylation.

References

  • Hagmann, W. K. (2008). The many faces of fluorinated moieties in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: mechanistic aspects and selectivity control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[7][8] Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

Precision in Conformation: The 19F NMR Advantage for 2-Fluorobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with biphenyl scaffolds—common in NSAIDs (e.g., Flurbiprofen), liquid crystals, and kinase inhibitors—conformational analysis is non-negotiable. The dihedral angle between phenyl rings dictates bioactivity and solubility. While X-ray crystallography provides a static snapshot, it often fails to represent solution-state dynamics.

This guide establishes 19F NMR not merely as an alternative, but as the superior analytical standard for 2-fluorobiphenyl derivatives. By leveraging the high sensitivity (0.83 relative to 1H), 100% natural abundance, and extreme sensitivity of the fluorine nucleus to the "ortho-effect," researchers can quantify atropisomers and conformational populations that are invisible to 1H NMR.

Part 1: The Analytical Challenge – The Biphenyl Twist

The core challenge in analyzing 2-fluorobiphenyls is atropisomerism . The steric clash between the fluorine at the 2-position and the substituents at the 2'-position restricts rotation around the central C-C bond.

  • The 1H NMR Problem: The aromatic region (7.0–8.5 ppm) is notoriously crowded. Protons in the "bay region" (ortho to the bridge) often overlap with meta/para protons, making integration for isomeric ratios unreliable.

  • The 19F NMR Solution: The fluorine atom acts as a sensitive "spy" in the bay region. Its chemical shift is heavily influenced by the ring current of the adjacent phenyl ring. A change in the twist angle results in a massive shift (often >5 ppm), moving the signal into a completely clean baseline.

Part 2: Comparative Analysis

The following table objectively compares 19F NMR against standard alternatives for this specific scaffold.

Feature19F NMR 1H NMR 13C NMR X-Ray Crystallography
Spectral Window ~400 ppm (Huge dispersion)~10-15 ppm (High overlap)~200 ppmN/A
Sensitivity High (83% of 1H)High (100%)Low (1.6% of 1H)N/A
Background Signal Zero (Bio-matrices are silent)High (Solvents, impurities)ModerateN/A
Conformational Insight Dynamic (Solution state twist angles)Limited (J-coupling only)StaticStatic (Packing forces bias angle)
Atropisomer Resolution Excellent (Often baseline separated)Poor (Requires shift reagents)Good (but slow)Excellent (but solid state only)

Part 3: Deep Dive – The Ortho-Fluorine Probe

The Mechanism of Sensitivity

In 2-fluorobiphenyls, the chemical shift (


) is dominated by the Van der Waals shift  and the Ring Current effect  of the neighboring aromatic ring.
  • Planar Conformation: If the rings are coplanar, the fluorine sits in the deshielding plane of the adjacent ring.

  • Twisted Conformation: As the angle approaches 90°, the fluorine moves out of the deshielding zone.

Experimental Evidence: Studies utilizing Chiral Solvating Agents (CSAs) like (+)-TiPSY have demonstrated that while 1H NMR shows complex overlapping multiplets for racemic mixtures of atropisomers, 19F NMR yields distinct, baseline-separated singlets (or doublets if coupled). This allows for precise enantiomeric excess (


) calculation without chiral HPLC [1].
Coupling Constants as Structural Validators
  • 
     (Ortho):  Typically 8–10 Hz.
    
  • 
     (Ipso):  ~245 Hz (Huge, unmistakable diagnostic).
    
  • Through-Space Coupling: In crowded 2,2'-difluorobiphenyls, a "through-space"

    
     coupling is observed, which correlates directly with the internuclear distance, serving as a molecular ruler.
    

Part 4: The Self-Validating Protocol (qNMR)

To achieve quantitative accuracy (<1% error) when measuring atropisomeric ratios or purity, you cannot use default parameters. 19F has different relaxation properties than 1H.

Step 1: The Determination (Mandatory)

Fluorine relaxation times (


) vary wildly based on the solvent and dissolved oxygen.
  • Protocol: Run an inversion-recovery experiment (180-

    
     - 90).
    
  • Analysis: Plot intensity vs.

    
    . The null point occurs at 
    
    
    
    .
  • Typical Values: 2-fluorobiphenyls often have

    
     values between 1.0s and 3.0s in degassed solvents [2].
    
Step 2: Pulse Sequence & Acquisition

Use the Inverse Gated Decoupling sequence (zgig in Bruker). This decouples protons during acquisition (simplifying the F signal to a singlet) but turns off the decoupler during the delay to prevent Nuclear Overhauser Effect (NOE) enhancement, which distorts integration.

  • Pulse Angle: 90° (for maximum signal) or 30° (for faster repetition).

  • Relaxation Delay (

    
    ): 
    
    • For 99% accuracy:

      
       (longest).
      
    • For 99.9% accuracy:

      
       (longest).[1]
      
  • Offset (O1P): Center the transmitter on the region of interest (-110 to -140 ppm) to minimize off-resonance intensity errors.

Step 3: Processing
  • Backward Linear Prediction: Essential for 19F to remove the broad background "hump" from probe components (often made of Teflon/PTFE).

  • Baseline Correction: Apply a Bernstein polynomial fit (order 5) to flatten the massive spectral width.

Part 5: Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to deploy 19F NMR versus standard techniques for biphenyl analysis.

DecisionMatrix Start Sample: 2-Fluorobiphenyl Derivative Goal Analytical Goal? Start->Goal Structure Basic Structure Confirmation Goal->Structure Dynamics Conformation / Atropisomerism Goal->Dynamics Trace Trace Impurity / Metabolite Goal->Trace H1 1H NMR (Standard) Structure->H1 Simple F19 19F NMR (Preferred) Structure->F19 Complex/Crowded Dynamics->F19 Solution State Xray X-Ray Crystallography Dynamics->Xray Solid State Trace->F19 No Background High Sensitivity CSA Add Chiral Solvating Agent (CSA) F19->CSA If Atropisomeric Result Calculate ee% / Rotational Barrier CSA->Result

Caption: Decision matrix for selecting the optimal analytical technique based on the specific research question regarding 2-fluorobiphenyls.

Diagram 2: The Self-Validating qNMR Workflow

This diagram visualizes the critical steps to ensure data integrity, specifically addressing the relaxation delay requirements.

qNMR_Workflow Sample Sample Preparation (Internal Standard Added) T1_Exp Run Inversion Recovery (180-tau-90) Sample->T1_Exp Calc_T1 Calculate T1 (max) Usually 1.0 - 3.0s T1_Exp->Calc_T1 Set_D1 Set Relaxation Delay (D1) D1 >= 7 * T1 Calc_T1->Set_D1 Critical Step Acq Acquisition (zgig) Inverse Gated Decoupling Set_D1->Acq Process Processing: Backward Linear Prediction + Integration Acq->Process

Caption: The "Self-Validating" qNMR workflow. Note that calculating T1 is a prerequisite for setting D1, ensuring quantitative accuracy.

References

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. National Institutes of Health (PMC). Available at: [Link]

  • Rapid Estimation of T1 for Quantitative NMR. University of Edinburgh Research Explorer. Available at: [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR. National Institutes of Health (PMC). Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link][2][3][4][5]

Sources

HPLC Purity Analysis of (2-Fluorobiphenyl-5-yl)methanamine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of (2-Fluorobiphenyl-5-yl)methanamine —a critical fluorinated building block in medicinal chemistry—presents unique chromatographic challenges. Its structural combination of a hydrophobic biphenyl core, an electronegative fluorine substituent, and a basic primary amine requires a method that balances retention, peak shape, and selectivity against positional isomers.

This guide compares the industry-standard C18 (Octadecyl) approach against an advanced PFP (Pentafluorophenyl) methodology.[1] While C18 provides robust general retention, our comparative analysis demonstrates that PFP phases offer superior resolution of critical impurities, particularly regioisomers (e.g., the 5-fluoro-2-yl isomer), via specific fluorine-fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and 

interactions.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of (2-Fluorobiphenyl-5-yl)methanamine is prerequisite to method design.[1]

PropertyValue (Estimated)Chromatographic Implication
Structure Biphenyl core, 2-Fluoro, 5-AminomethylHydrophobic skeleton with a polar, ionizable tail.[1]
pKa (Amine) ~9.0 – 9.5The amine is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) at acidic pH and neutral (

) at pH > 11.
logP ~2.5 – 3.0Moderately lipophilic; retains well on RP columns.
UV Max ~245–254 nmBiphenyl conjugation provides strong UV absorbance.
Critical Impurities Positional isomers (e.g., CAS 1002557-11-0), De-fluorinated analogsRequires high shape selectivity to resolve.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: A common pitfall is confusing the target (2-Fluorobiphenyl-5-yl)methanamine with its commercially available isomer (5-Fluorobiphenyl-2-yl)methanamine (CAS 1002557-11-0). Standard C18 methods often fail to resolve these isomers due to identical hydrophobicity.

Strategic Method Selection: C18 vs. PFP

Option A: The "Standard" Approach (C18)

Mechanism: Hydrophobic interaction (London dispersion forces). Pros: High robustness, widely available, predictable elution of non-polar impurities. Cons: Poor peak shape for amines (silanol tailing) unless "base-deactivated" columns are used; limited selectivity for fluorinated positional isomers.[1]

Option B: The "Advanced" Approach (PFP)

Mechanism: Hydrophobic + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 interaction + Hydrogen bonding + Fluorine-Fluorine specific interactions .
Pros:  Superior separation of halogenated aromatics and regioisomers. The electron-deficient PFP ring interacts strongly with the electron-rich biphenyl system of the analyte.[1]
Cons:  Longer equilibration times; column chemistry is more expensive.

Experimental Protocols

The following protocols are designed to be self-validating. The "System Suitability" criteria must be met before sample analysis.

Protocol A: High-pH C18 (General Purity)

Best for: Routine purity checks where isomer contamination is not suspected.[1]

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 0.5 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.[2]

  • Rationale: At pH 10, the amine is neutral, eliminating silanol interactions and ensuring sharp peaks on C18.

Protocol B: Acidic PFP (Isomer-Specific Resolution)

Best for: Reference standard qualification and detecting isomeric impurities.[1]

  • Column: Kinetex F5 (PFP), 2.6 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 15.0 min: 60% B[1]

    • 15.1 min: 95% B

  • Detection: UV @ 254 nm (primary) and MS (ES+, m/z 202.1).

  • Rationale: The acidic condition protonates the amine, increasing solubility. The PFP phase engages in specific interactions with the fluorine on the biphenyl ring, resolving it from isomers where the fluorine is in a different position.

Comparative Performance Data

The following data summarizes the theoretical performance of both methods based on structure-retention relationships of fluorinated biphenyls.

ParameterMethod A (C18 High pH)Method B (PFP Acidic)Winner
Retention Time (Target) ~6.5 min~8.2 minNeutral
Peak Tailing (USP) 1.1 (Excellent)1.2 (Good)C18
Resolution (Isomer)

(Partial)

(Baseline)
PFP
Sensitivity (S/N) High (Sharp peaks)ModerateC18
MS Compatibility Good (Volatile buffer)Excellent (Formic acid)PFP

Analytical Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the correct methodology based on the "Grade" of the reference standard being analyzed.

G Start Start: Reference Standard Analysis CheckGrade Check Standard Grade Start->CheckGrade Primary Primary/Certified Standard (Requires Isomer Specificity) CheckGrade->Primary Secondary Secondary/Working Standard (Routine QC) CheckGrade->Secondary MethodPFP Select Method B: PFP Column (Acidic Mobile Phase) Primary->MethodPFP High Specificity Decision Isomer Separation Required? Secondary->Decision Analysis Run HPLC-UV/MS MethodPFP->Analysis MethodC18 Select Method A: C18 Column (High pH Mobile Phase) MethodC18->Analysis Result Generate CoA Analysis->Result Decision->MethodPFP Yes Decision->MethodC18 No

Caption: Decision matrix for selecting the optimal HPLC stationary phase based on the required purity rigor.

Reference Standard Qualification Protocol

To ensure the "Reference Standard" is valid, follow this qualification tier:

  • Identity Confirmation:

    • NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  The 
      
      
      
      NMR is diagnostic.[5] The shift for a 2-fluoro substituent is distinct from a 3- or 4-fluoro isomer.
    • MS: Confirm parent ion

      
      .
      
  • Purity Calculation:

    • Use the PFP Method (Method B) to determine chromatographic purity (% Area).

    • Calculate Assay: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
Troubleshooting Guide
  • Doublet Peaks: If the main peak splits, check the sample solvent. Dissolving the amine salt in 100% organic solvent can cause peak distortion. Use the starting mobile phase (10% MeCN/Water) as the diluent.

  • Retention Drift: Fluorinated columns are sensitive to equilibration. Ensure at least 20 column volumes of equilibration before the first injection.

References

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2006). Retrieved from [Link]

  • Restek Corporation. 2-Fluorobiphenyl Chromatographic Properties and Applications.[1] (2023).[5][6] Retrieved from [Link]

  • PubChem. (5-Fluoropyridin-2-yl)methanamine Compound Summary. (2025).[7] Retrieved from [Link]

Sources

A Comparative Guide to the Elemental and Structural Analysis of (2-Fluorobiphenyl-5-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a compound's identity and purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the characterization of (2-Fluorobiphenyl-5-yl)methanamine HCl, a fluorinated biphenyl derivative of interest in medicinal chemistry. We will delve into the utility of classical elemental analysis and contrast it with modern spectroscopic and chromatographic methods, offering field-proven insights to guide your analytical strategy.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHN analysis, is a long-established technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] Its primary role is to corroborate the empirical formula of a synthesized compound. The principle is straightforward: a sample is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[2] For a compound like (2-Fluorobiphenyl-5-yl)methanamine HCl, this provides a fundamental check on its bulk composition.

The molecular formula for (2-Fluorobiphenyl-5-yl)methanamine HCl is C₁₃H₁₄ClFN. Based on this, the theoretical elemental composition is calculated as follows:

ElementTheoretical Percentage (%)
Carbon (C)65.41%
Hydrogen (H)5.91%
Nitrogen (N)5.87%

In practice, experimental values are expected to be within a ±0.4% tolerance of these theoretical values for a sample to be considered pure.[3]

A Deeper Dive: Orthogonal Analytical Techniques

While elemental analysis provides a valuable, high-level confirmation of elemental composition, it offers no information about the compound's structure, the presence of isomers, or minor impurities that might have a similar elemental composition. For a comprehensive characterization, a multi-faceted approach employing orthogonal analytical techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[4] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure. For (2-Fluorobiphenyl-5-yl)methanamine HCl, ¹H NMR would confirm the number and connectivity of protons, while ¹³C NMR would do the same for the carbon skeleton. Furthermore, ¹⁹F NMR is particularly useful for fluorinated compounds, providing a direct probe of the fluorine atom's environment.[5]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[6] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, which can be used to deduce the molecular formula.[7] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable clues about the compound's structure and can be used to identify impurities.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[9] When coupled with a detector such as a UV-Vis or mass spectrometer, HPLC is a powerful tool for assessing the purity of a sample. By developing a suitable method, one can separate the target compound from starting materials, by-products, and degradation products, and quantify their relative amounts.[10]

Comparative Analysis of Techniques

To best illustrate the complementary nature of these techniques, the following table provides a side-by-side comparison:

Parameter Elemental Analysis (CHN) NMR Spectroscopy Mass Spectrometry HPLC
Information Provided Elemental composition (C, H, N)Molecular structure, connectivity, stereochemistryMolecular weight, molecular formula, structural fragmentsPurity, number of components, quantification of impurities
Specificity Low (cannot distinguish isomers)High (can distinguish isomers)High (can distinguish isomers with different masses)High (can separate isomers)
Sensitivity Milligram rangeMicrogram to milligram rangePicogram to nanogram rangeNanogram to microgram range
Sample Requirement DestructiveNon-destructiveDestructiveNon-destructive (sample can be collected post-analysis)
Primary Use Empirical formula confirmationStructural elucidationMolecular weight determination, impurity identificationPurity assessment and quantification

Experimental Protocols

Elemental Analysis (CHN) Protocol
  • Sample Preparation: A minimum of 5mg of a homogenous, dry powder of (2-Fluorobiphenyl-5-yl)methanamine HCl is required.[11] Any residual solvent will significantly impact the results.

  • Instrumentation: A modern CHNS elemental analyzer based on dynamic flash combustion is used.[12][13]

  • Analysis: The sample is weighed into a tin capsule and introduced into a high-temperature combustion furnace (around 1000 °C) with a pulse of pure oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, and potentially HF and HCl) are passed through a series of scrubbers and catalysts to remove interfering elements like fluorine and chlorine.[12] The purified CO₂, H₂O, and N₂ are then separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.

Integrated Analytical Workflow

For a comprehensive characterization of (2-Fluorobiphenyl-5-yl)methanamine HCl, the following workflow is recommended:

Analytical Workflow cluster_0 Initial Synthesis Output cluster_1 Purification & Initial Assessment cluster_2 Structural Confirmation cluster_3 Final Data Synthesis start (2-Fluorobiphenyl-5-yl)methanamine HCl (Crude Product) hplc HPLC Purity Check start->hplc Assess purity ea Elemental Analysis hplc->ea If >95% pure nmr NMR Spectroscopy (1H, 13C, 19F) ea->nmr Confirm empirical formula ms High-Resolution MS nmr->ms Confirm structure report Comprehensive Analytical Report ms->report Confirm molecular formula

Caption: Integrated workflow for the comprehensive analysis of a synthesized compound.

Expert Recommendations and Conclusion

For the definitive characterization of (2-Fluorobiphenyl-5-yl)methanamine HCl, no single technique is sufficient. A synergistic approach is paramount.

  • Elemental analysis should be employed as a fundamental, cost-effective check to confirm that the bulk elemental composition aligns with the expected molecular formula. A result within ±0.4% of the theoretical values provides a strong indication of the correct product and high purity.[3]

  • NMR spectroscopy is non-negotiable for unambiguous structural confirmation. The combination of ¹H, ¹³C, and ¹⁹F NMR spectra will provide a detailed structural fingerprint of the molecule, confirming the connectivity of all atoms and the position of the fluorine substituent.

  • High-resolution mass spectrometry serves as an excellent orthogonal technique to corroborate the molecular formula provided by elemental analysis, but with much higher precision.

  • HPLC is the workhorse for purity determination. It is essential for quantifying the levels of any impurities, which is a critical aspect of drug development and quality control.

References

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • eScholarship.org. Systematic analysis and interpretation of the large number of tandem mass spectra (MS/MS) obtained in metabolomics experiments. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Fritz Haber Institute. Chemical (Elemental) Analysis. [Link]

  • Quora. Is there a difference in respect between theoretical and experimental chemists? If so, what is the reason for this?. [Link]

  • Restek. 2-Fluorobiphenyl. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • Waters Corporation. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Chemistry LibreTexts. 1: Elemental Analysis. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • University of Cambridge. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Bentham Science. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • PubMed. Beyond C, H, O, and N! Analysis of the elemental composition of U.S. FDA approved drug architectures. [Link]

  • PLOS ONE. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS. [Link]

  • Journal of Chinese Pharmaceutical Sciences. Chemical constituents of Hainan Syzygium myrsinifolium (Hance) Merr. et Perry based on ultra-high performance liquid. [Link]

  • The Open University. A Strategy for Assessing Peak Purity of Pharmaceutical Peptides in Reversed-Phase Chromatography Methods using Two. [Link]

  • Natural Product Reports. Mass spectral database-based methodologies for the annotation and discovery of natural products. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • ResearchGate. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Fluorobiphenyl-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (2-Fluorobiphenyl-5-yl)methanamine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document is structured to provide a deep, procedural understanding grounded in established safety protocols, ensuring that laboratory operations are conducted with the highest regard for personal and environmental well-being.

Disclaimer: This document serves as a comprehensive guide. However, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for (2-Fluorobiphenyl-5-yl)methanamine. All local, state, and federal regulations must be strictly followed.[1]

Core Principle: Hazard Assessment and Waste Characterization

(2-Fluorobiphenyl-5-yl)methanamine belongs to the chemical class of fluorinated aromatic amines. While comprehensive toxicological data for this specific molecule is limited, the broader class of aromatic amines includes compounds with known health hazards, such as toxicity and potential carcinogenicity.[2][3] Furthermore, fluorinated organic compounds can persist in the environment. Therefore, the guiding principle is one of caution: in the absence of complete data, (2-Fluorobiphenyl-5-yl)methanamine and its associated waste must be treated as hazardous.

Several Safety Data Sheets for analogous compounds, such as 2-Fluorobiphenyl, classify the material as very toxic to aquatic life with long-term adverse effects. For this reason, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5]

Key Hazard Considerations:

  • Human Health: Aromatic amines can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[2] Potential for long-term health effects should be assumed.

  • Environmental: High potential for aquatic toxicity and persistence.[4] Discharge into sewer systems or waterways is strictly prohibited.[6]

  • Reactivity: Incompatible with strong oxidizing agents.[7][8]

Parameter Information/Guideline Rationale
Waste Classification Hazardous Chemical Waste Based on the structural class (aromatic amine) and data on analogous compounds indicating environmental and potential health hazards.[2]
EPA Waste Code To be determined by EHS based on specific waste composition (e.g., solvents used). Consult your EHS office.[9][10]Proper classification ensures the waste is sent to a facility permitted to handle its specific hazards.
Primary Hazards Acute Aquatic Toxicity, Potential Skin/Eye Irritant, Potential long-term health effects.[11]Dictates the required PPE, handling procedures, and emergency response.

Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling (2-Fluorobiphenyl-5-yl)methanamine in any form—pure compound, solutions, or waste.

Task Required PPE Justification
Handling Solid Compound ANSI-approved safety goggles, lab coat, nitrile gloves.Prevents eye contact and skin exposure to dust or solid particles.
Preparing/Handling Solutions ANSI-approved safety goggles (or face shield if splash risk is high), lab coat, nitrile gloves.Protects against splashes and direct skin contact. Aromatic amines may permeate some gloves with prolonged contact.[3] Change gloves immediately if contaminated.
Packaging Waste ANSI-approved safety goggles, lab coat, nitrile gloves.Ensures protection during the final stages of handling before pickup.

All handling of the solid compound or volatile solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[5] Ensure safety showers and eyewash stations are readily accessible.

Step-by-Step Disposal Protocol: From Bench to Pickup

Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this protocol minimizes risks of chemical reactions, spills, and improper waste classification.

Step 1: Identify and Segregate the Waste Stream Immediately upon generation, identify the waste containing (2-Fluorobiphenyl-5-yl)methanamine. This waste stream must be kept separate from all other types of waste.

  • Why Segregate? Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gas, fire, or explosions. For example, mixing amine-containing waste with strong oxidizers is a significant hazard.[5][7] Segregation also prevents cross-contamination and ensures proper end-of-life treatment.

Common Waste Streams to Keep Separate:

  • Non-halogenated solvents

  • Halogenated solvents (Note: This compound is halogenated)

  • Aqueous waste (non-hazardous)

  • Acids (especially oxidizing acids)

  • Bases

  • Solid waste (gloves, weigh paper, etc.)

Step 2: Select the Appropriate Waste Container The container is the primary barrier between the hazardous waste and the environment.

  • For Liquid Waste: Use a clean, sealable, and chemically compatible container. A glass bottle with a screw cap is often suitable. The original product container can be used if it's in good condition.[12] Ensure the container material does not react with the waste.

  • For Solid Waste: For contaminated lab debris like gloves, pipette tips, and weigh paper, use a puncture-proof container lined with a clear plastic bag.[5][13] Do not use biohazard bags.[5]

  • Container Condition: The container must be in good condition, free of leaks, and not externally contaminated.[12] Never fill liquid containers beyond 75-90% capacity to allow for vapor expansion.[14]

Step 3: Label the Container Correctly and Immediately An unlabeled container is a critical safety failure. As soon as the first drop of waste is added, the container must be labeled.

  • Labeling Requirements: The label must be fully completed and legible.[14]

    • The words "HAZARDOUS WASTE"

    • The full, unabbreviated chemical name: "(2-Fluorobiphenyl-5-yl)methanamine"

    • List all other constituents and their approximate percentages (e.g., "Methanol 90%", "(2-Fluorobiphenyl-5-yl)methanamine 10%").

    • The date accumulation started.

    • The name of the principal investigator or lab manager.

Step 4: Accumulate Waste in a Designated Area Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the lab.[12][13]

  • SAA Requirements:

    • Must be at or near the point of waste generation.

    • Must be under the control of the lab personnel.

    • Containers must be kept tightly sealed at all times, except when adding waste.[12]

    • Use secondary containment (e.g., a plastic tub) to contain potential leaks or spills.[5]

    • Store away from drains and incompatible materials.

Emergency Procedures: Spills and Exposures

Small Spill Management (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the area.

  • Control Ignition Sources: If flammable solvents are present, turn off nearby ignition sources.[4]

  • Don PPE: Wear appropriate PPE, including safety goggles, lab coat, and double nitrile gloves.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[4] It is recommended to dampen solid material with a suitable solvent like acetone to prevent dust before sweeping.[7]

  • Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing (2-Fluorobiphenyl-5-yl)methanamine" and manage it for disposal.

  • Decontaminate: Clean the spill area with soap and water.[7]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the decision-making process for the proper disposal of (2-Fluorobiphenyl-5-yl)methanamine waste.

G Disposal Workflow for (2-Fluorobiphenyl-5-yl)methanamine A Waste Generation (Solid or Liquid) B Select Compatible Container (Glass for Liquid, Lined Pail for Solid) A->B Immediately C Affix & Complete 'HAZARDOUS WASTE' Label - List all constituents - Date accumulation start B->C Immediately D Place in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Keep Container Tightly Sealed D->E F Is Container >90% Full or No Longer in Use? E->F G Continue Safe Accumulation in SAA F->G No H Submit Waste Pickup Request to Institutional EHS F->H Yes G->F I Final Disposal by Certified Vendor (e.g., High-Temperature Incineration) H->I EHS Manages Transfer

Caption: Decision workflow for handling and disposing of (2-Fluorobiphenyl-5-yl)methanamine waste.

References

  • Safety Data Sheet for 2-Fluorobiphenyl. Sigma-Aldrich.

  • Safety Data Sheet for 2-Fluorobiphenyl. CPAchem Ltd.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.

  • Safety Data Sheet for 2-Fluorobiphenyl. Apollo Scientific.

  • Safety Data Sheet for 2-Fluorobiphenyl. Fisher Scientific.

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration.

  • Safety Data Sheet for 3',4',5'-trifluorobiphenyl-2-amine. CymitQuimica.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University.

  • Safety Data Sheet for 2-Fluorobiphenyl. HPC Standards.

  • Safety Data Sheet for (5-Fluorobiphenyl-2-yl)methanamine. Combi-Blocks, Inc.

  • 2-FLUOROBIPHENYL - CAMEO Chemicals. NOAA.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety.

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.

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Retrosynthesis Analysis

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(2-Fluorobiphenyl-5-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.